Cas no 36847-98-0 ((2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid))
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) Chemical and Physical Properties
Names and Identifiers
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- (2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid)
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- Inchi: 1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b6-4+,7-5+
- InChI Key: SKDIMRRKRVTENP-YDFGWWAZSA-N
- SMILES: O=C(/C=C/C(=O)O)NC1C=CC=C(C=1)NC(/C=C/C(=O)O)=O
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 029157-250mg |
3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid |
36847-98-0 | 250mg |
£120.00 | 2022-03-01 | ||
| Fluorochem | 029157-1g |
3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid |
36847-98-0 | 1g |
£320.00 | 2022-03-01 | ||
| Fluorochem | 029157-2g |
3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid |
36847-98-0 | 2g |
£598.00 | 2022-03-01 | ||
| TRC | E338018-10mg |
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) |
36847-98-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E338018-50mg |
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) |
36847-98-0 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E338018-100mg |
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) |
36847-98-0 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Key Organics Ltd | VS-06710-1g |
(2E)-3-({3-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
36847-98-0 | >90% | 1g |
£402.00 | 2025-02-08 | |
| Key Organics Ltd | VS-06710-5g |
(2E)-3-({3-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
36847-98-0 | >90% | 5g |
£1419.00 | 2025-02-08 | |
| Key Organics Ltd | VS-06710-0.5g |
(2E)-3-({3-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid |
36847-98-0 | >90% | 0.5g |
£262.00 | 2025-02-08 | |
| abcr | AB381272-1g |
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic acid); . |
36847-98-0 | 1g |
€465.00 | 2025-04-19 |
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) Suppliers
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on (2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid)
(2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid): A Comprehensive Overview
The compound with CAS No 36847-98-0, commonly referred to as (2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid), is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug design and advanced materials development.
Structural Analysis: The molecule consists of two 4-oxobut-2-enoic acid units connected via a benzene ring through imine linkages. The benzene ring serves as a rigid and aromatic framework, while the imine groups provide flexibility and reactivity. The E,E' configuration of the double bonds ensures a specific spatial arrangement, which is critical for its functional properties.
Synthesis and Characterization: Recent studies have focused on optimizing the synthesis of this compound. Researchers have employed various methodologies, including condensation reactions and catalytic processes, to achieve high yields and purity. Advanced characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been utilized to confirm the molecular structure and stereochemistry.
Applications in Drug Design: The compound has shown potential in the field of medicinal chemistry due to its ability to act as a scaffold for bioactive molecules. Its aromatic system and imine functionalities make it an ideal candidate for designing ligands targeting specific proteins or enzymes. Recent research has highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases.
Materials Science Applications: Beyond pharmacology, this compound has found applications in materials science. Its conjugated system allows for electronic delocalization, making it suitable for use in organic electronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices.
Environmental Considerations: As with any chemical compound, understanding its environmental impact is crucial. Studies are ongoing to assess its biodegradability and toxicity levels. Preliminary findings suggest that the compound exhibits low toxicity under standard conditions.
Future Directions: The versatility of (2E,2'E)-4,4'-(Benzene-1,3-diyldiimino)bis(4-oxobut-2-enoic Acid) opens up numerous avenues for further research. Potential areas include exploring its use in drug delivery systems, enhancing its photovoltaic efficiency through structural modifications, and investigating its role in bio-inspired materials.
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